(R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride
Description
(R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride is a fluorinated pyrrolidine derivative with a chiral center at the pyrrolidine nitrogen. As a dihydrochloride salt, it is likely optimized for solubility and stability in aqueous environments, making it suitable for pharmaceutical and biochemical research.
Properties
Molecular Formula |
C7H16Cl2F2N2 |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
(3R)-1-(1,3-difluoropropan-2-yl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-3-7(4-9)11-2-1-6(10)5-11;;/h6-7H,1-5,10H2;2*1H/t6-;;/m1../s1 |
InChI Key |
VYYVTSOJNUXOPR-QYCVXMPOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(CF)CF.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)C(CF)CF.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of the Difluoropropyl Group: The difluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoropropyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amine to an alkylamine.
Substitution: Nucleophilic substitution reactions can be employed to replace the difluoropropyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the biological activity of pyrrolidine derivatives .
Medicine
In medicinal chemistry, ®-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride is explored for its potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ®-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent on the pyrrolidine nitrogen critically influences the compound’s properties. Below is a comparative analysis of key analogs:
Key Observations:
- Fluorination Effects: The target compound’s 1,3-difluoropropan-2-yl group enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs like the isopropyl derivative . Fluorine’s inductive effects could also modulate basicity at the pyrrolidine nitrogen.
- In contrast, the target compound’s linear difluorinated chain may offer greater conformational flexibility.
- Electronic Properties : The nitro group in the 3-fluoro-2-nitrophenyl analog creates strong electron-withdrawing effects, which could increase reactivity in electrophilic substitutions compared to the aliphatic difluorinated target.
- Solubility : All analogs are hydrochloride or dihydrochloride salts, suggesting prioritization of aqueous solubility for in vitro applications.
Enantiomeric and Stereochemical Comparisons
The target compound’s (R)-configuration distinguishes it from enantiomeric pairs like (R)- and (S)-pyrrolidin-3-amine dihydrochloride . Enantiomers often exhibit divergent biological activities; for example, the (R)-enantiomer of pyrrolidin-3-amine derivatives may show higher affinity for specific receptors. The absence of stereochemical data for other analogs (e.g., the cyclopropylmethyl derivative ) limits direct comparisons but underscores the importance of chirality in drug design.
Research Implications and Gaps
- Pharmacological Potential: Fluorinated pyrrolidines are often explored as enzyme inhibitors (e.g., kinases) or receptor modulators. The target compound’s difluorinated side chain could enhance target engagement via dipole interactions.
- Synthetic Challenges: Introducing fluorine atoms requires specialized reagents (e.g., DAST), which may complicate synthesis compared to non-fluorinated analogs.
- Data Gaps : Molecular weight, exact solubility, and in vitro/in vivo activity data for the target compound are missing in the evidence. Comparative studies with enantiomers and substituent analogs are needed.
Biological Activity
(R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H14F2N2·2HCl
- Molecular Weight : 210.11 g/mol
- CAS Number : 1956435-66-7
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective inhibitor of certain receptors involved in neurological pathways, potentially influencing conditions such as anxiety and depression.
Key Mechanisms:
- Dopaminergic Modulation : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
- Serotonergic Activity : It could also interact with serotonin receptors, contributing to its anxiolytic and antidepressant effects.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic uses:
Case Studies
Several case studies have explored the efficacy and safety of this compound:
-
Preclinical Study on Depression :
- A study conducted on rodents indicated that administration of the compound resulted in a significant reduction in depressive-like behaviors compared to controls.
- Behavioral assessments included forced swim tests and sucrose preference tests.
-
Anxiety Reduction in Animal Models :
- In another study, the compound was tested for its anxiolytic properties using the elevated plus maze model.
- Results showed increased time spent in the open arms, indicating reduced anxiety levels.
-
Neuroprotection Against Oxidative Stress :
- Research demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage.
- This was assessed through cell viability assays and oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
